CID 73896861

Description

Historical Trajectory and Scientific Development of Cephalosporin (B10832234) Antibiotics

The history of cephalosporins begins with the discovery of a substance from the fungus Acremonium (formerly known as Cephalosporium) by Giuseppe Brotzu in Sardinia in 1945. wikipedia.orgresearchgate.net This substance, initially termed Cephalosporin C, was found to possess antibacterial activity. wikipedia.orgnih.gov Researchers Guy Newton and Edward Abraham at the University of Oxford subsequently isolated Cephalosporin C and characterized its structure. wikipedia.org

Cephalosporin C itself did not exhibit high potency for widespread clinical use, but its core structure, 7-aminocephalosporanic acid (7-ACA), proved to be a crucial synthon for the synthesis of more potent derivatives. wikipedia.orgwikipedia.orgcalpaclab.com 7-ACA is analogous to the penicillin nucleus, 6-aminopenicillanic acid (6-APA). wikipedia.org Modifications to the side chains of 7-ACA led to the development of various cephalosporin antibiotics, with the first agent, cefalotin, being introduced in 1964. wikipedia.org

The development of cephalosporins progressed through successive generations, each generally demonstrating an increased spectrum of activity, particularly against Gram-negative bacteria. wikipedia.orgopen.edu First-generation cephalosporins primarily targeted Gram-positive bacteria, while later generations showed enhanced activity against Gram-negative organisms, sometimes with decreased activity against Gram-positive ones. wikipedia.orgopen.edu The second and third generations emerged in the 1970s and 1980s, representing continued modifications to the cephalosporin molecule. hbs.edu

Positioning of Ceftizoxime (B193995) Sodium within Third-Generation Cephalosporins Research

Ceftizoxime sodium is classified as a third-generation cephalosporin antibiotic. patsnap.comwikipedia.orgmims.comoup.comnih.govmedchemexpress.comdrugbank.com This generation is characterized by a broader spectrum of activity against Gram-negative bacteria compared to earlier generations, coupled with increased stability against hydrolysis by many β-lactamases. oup.comdrugbank.compjps.pktaylorandfrancis.com

Ceftizoxime is an aminothiazolyl cephalosporin. drugbank.com A distinguishing feature mentioned in some research is that, unlike some other third-generation cephalosporins, the entire C-3 side chain in ceftizoxime has been removed, which is suggested to prevent deactivation by hydrolytic enzymes. wikipedia.orgmedchemexpress.com It is noted to resemble cefotaxime (B1668864) in its properties but is not subject to metabolism in the same way. wikipedia.org

The third-generation cephalosporins, including ceftizoxime, are known for their activity against Gram-negative cocci like Neisseria gonorrhoeae and Gram-negative rods such as Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, and Serratia marcescens. auctoresonline.org While generally less active against staphylococci than earlier generations, some, like ceftriaxone (B1232239), retain excellent activity against certain Gram-positive cocci. auctoresonline.orgnih.gov

Contemporary Research Landscape and Scholarly Significance of Ceftizoxime Sodium Studies

Contemporary academic research involving Ceftizoxime sodium continues to explore its fundamental interactions with bacteria, its potential in modified forms, and its relevance in understanding antibiotic resistance. Research focuses on its mechanism of action, its in vitro activity against various bacterial strains, and the mechanisms by which bacteria develop resistance to it.

The mechanism of action of Ceftizoxime sodium, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. patsnap.commims.comnih.govdrugbank.com It achieves this by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. patsnap.commims.comnih.govmedchemexpress.comdrugbank.com PBPs are crucial enzymes involved in the transpeptidation step, which cross-links peptidoglycan chains, essential components of the bacterial cell wall. patsnap.commims.com By binding to PBPs, Ceftizoxime sodium disrupts this cross-linking, leading to compromised cell wall integrity and ultimately bacterial cell lysis and death. patsnap.commims.comnih.govdrugbank.com Research has investigated the affinity of ceftizoxime for specific PBPs in different bacterial species. drugbank.comresearchgate.net For instance, studies have compared the affinity of ceftizoxime and its stereoisomer for PBPs, indicating that differences in PBP inhibition ability likely contribute to variations in antibacterial activity. researchgate.net

In vitro studies remain a significant area of research for Ceftizoxime sodium, evaluating its efficacy against a range of clinically relevant bacteria. Research has assessed its activity against both aerobic and anaerobic bacteria. nih.gov Comparisons of in vitro activity with other cephalosporins and cephamycins have been conducted, sometimes showing ceftizoxime to have comparable or superior activity against certain anaerobic bacteria, including the Bacteroides fragilis group. nih.gov The methodology used for in vitro susceptibility testing, such as broth microdilution versus agar (B569324) dilution, has been shown to influence the observed minimal inhibitory concentration (MIC) values, a key parameter in these studies. nih.govresearchgate.net

Research also investigates how the activity of ceftizoxime might be influenced by other factors, such as the presence of essential and trace elements, which have been observed to potentially influence the MICs of antibiotics through synergism or antagonism. pjps.pkresearchgate.net

The study of bacterial resistance mechanisms to cephalosporins, including ceftizoxime, is another critical area. Resistance can arise through various mechanisms, including the production of β-lactamases that hydrolyze the β-lactam ring, modifications or downregulation of porin expression affecting outer membrane permeability, efflux pumps that expel the antibiotic, and alterations in PBPs that reduce their affinity for the antibiotic. taylorandfrancis.commdpi.com Ceftizoxime is noted for its stability against many β-lactamases. oup.comdrugbank.compjps.pktaylorandfrancis.com However, the emergence of resistant strains necessitates ongoing research into these mechanisms.

Furthermore, academic research explores the potential for developing new derivatives of ceftizoxime. Studies have investigated synthesizing new compounds by linking moieties, such as dipeptides, to the ceftizoxime structure with the aim of improving properties like oral bioavailability or enhancing binding affinity to PBPs, including those in resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). rjptonline.orgresearchgate.net Molecular docking studies are employed in this context to predict the binding interactions of these new derivatives with target PBPs. rjptonline.org

Representative In Vitro Activity Data (Illustrative Example based on Search Findings):

| Bacterial Species | Ceftizoxime MIC Range (µg/mL) | Notes | Source Type (Illustrative) |

| Escherichia coli | ≤ 0.025 - > 128 | Activity can vary with resistance mechanisms | Research Article pjps.pkrjptonline.org |

| Klebsiella pneumoniae | ≤ 0.025 - > 128 | Activity can vary with resistance mechanisms | Research Article pjps.pkrjptonline.org |

| Staphylococcus aureus | > 128 | Generally less active than earlier generations | Research Article pjps.pk |

| Bacteroides fragilis gp | Varies by method | Activity comparable or better than some others | Research Article nih.gov |

Research Findings Highlights:

Ceftizoxime inhibits bacterial cell wall synthesis by binding to PBPs. patsnap.commims.comnih.govdrugbank.com

It exhibits broad-spectrum activity, particularly against Gram-negative bacteria, and is stable against many β-lactamases. oup.comdrugbank.compjps.pktaylorandfrancis.com

In vitro activity against anaerobic bacteria, including the B. fragilis group, has been studied and compared to other agents. nih.gov

The influence of metal elements on ceftizoxime's in vitro activity has been investigated. pjps.pkresearchgate.net

Research explores the synthesis and evaluation of novel ceftizoxime derivatives to potentially improve properties like oral bioavailability and PBP binding. rjptonline.orgresearchgate.net

Molecular docking is used to predict the binding affinity of ceftizoxime derivatives to PBPs, including those from resistant strains. rjptonline.org

Structure

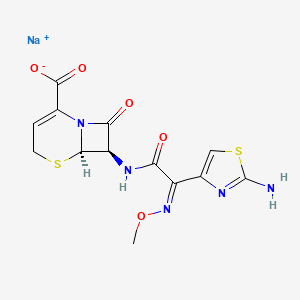

2D Structure

Properties

CAS No. |

68401-82-1 |

|---|---|

Molecular Formula |

C13H13N5NaO5S2 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/b17-7-;/t8-,11-;/m1./s1 |

InChI Key |

LNJZODVQDGCASS-LIGXYSTNSA-N |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

68401-82-1 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

68401-81-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Ceftizoxime Sodium

Established and Emerging Synthetic Routes for Ceftizoxime (B193995) Sodium

The synthesis of ceftizoxime sodium typically involves the modification of a cephalosporin (B10832234) nucleus, such as 7-aminocephalosporanic acid (7-ACA), or its derivatives.

Multistep Synthesis Approaches: Elucidation and Optimization

Multistep synthesis approaches for ceftizoxime sodium often begin with a protected cephalosporin intermediate. One route involves using 7-acetamido-3-hydroxy-3-cephalosporin-4-formic acid diphenyl methyl ester as a starting material. This undergoes a sequence of reactions including reduction, sulfoacid esterification, de-esterification, sulfonation, and removal of protecting groups at the 4- and 7-positions to yield 7-amino-3-free-3-cephalosporin-4-formic acid (7-ANCA) google.com. Subsequently, 7-ANCA is reacted with an active ester to form ceftizoxime acid, which is then converted to ceftizoxime sodium through a salt-forming reaction google.com.

Another multistep process described in the prior art involves starting with 7-phenylacetylamino-3-cephalosporin-4-carboxyl acid p-methoxybenzyl ester, introducing the 2-methoxyimino-2-(2-formamido group) thiazolyl acetic acid side chain at the C7 position, and then cleaving the protecting group at the C4 position to obtain ceftizoxime acid before salification google.com. While established, these multistep routes can involve multiple deprotection steps, potentially increasing operational complexity and production costs google.com.

Direct Condensation Reactions and Process Refinement

Direct condensation reactions offer a more convergent approach to ceftizoxime sodium synthesis. One such method involves the direct condensation of 7-ANCA with an active ester, specifically 2-(2-amino-4-thiazolyl)-2-methoxyimine-acetyl-benzothiazole thioester (AE-active ester), in the presence of a base and a solvent to yield the ceftizoxime acid intermediate google.com. This intermediate is then reacted with a salt-forming agent, such as sodium hydroxide (B78521), to produce ceftizoxime sodium google.com.

Refinements in direct condensation processes aim to improve yield, purity, and ease of operation. Using specific active esters and controlled reaction conditions, including temperature and the molar ratio of reactants, can lead to high purity products with good yields google.com. For instance, a method using AE-active ester and controlling the reaction temperature between 20-40 °C and the molar ratio of 7-ANCA to AE-active ester at 1:2-3 has been reported google.com. Subsequent salification of the ceftizoxime acid intermediate with sodium hydroxide at controlled pH and temperature, followed by crystallization from a suitable solvent mixture, contributes to obtaining high-purity ceftizoxime sodium google.com.

Another reported direct condensation route involves the reaction of cefotaxime (B1668864) acetate (B1210297) with 7-amino-nothing-3-cephalo-4-formic acid, followed by salification google.com. However, this route can suffer from more side reactions and may require column chromatography for purification google.com.

Purification Techniques and Crystallization Kinetics of Ceftizoxime Sodium

Purification of ceftizoxime sodium is essential to remove impurities and obtain a product suitable for pharmaceutical use. Crystallization is a key purification technique employed.

A refining method for ceftizoxime sodium involves dissolving crude ceftizoxime sodium in water, extracting impurities with an organic solvent like cyclohexane (B81311) or ethyl acetate, and then precipitating impurities by adding ammonia (B1221849) or ammonium (B1175870) hydroxide to the aqueous phase containing ceftizoxime sodium google.com. The filtrate is then subjected to recrystallization by adding an alcoholic solvent under controlled temperature google.com. Slow cooling of the solution to induce crystallization, followed by standing to allow crystal formation, filtration, and washing, yields refined ceftizoxime sodium google.com. The volume ratio of water to acetone (B3395972) in the recrystallization step can impact purity, with ratios of 4-20 being reported to yield highly purified ceftizoxime sodium google.com.

Crystallization kinetics play a significant role in determining crystal size distribution, purity, and yield. While specific detailed studies on the crystallization kinetics of ceftizoxime sodium were not extensively found, research on the crystallization of other cephalosporins like ceftriaxone (B1232239) sodium and cefuroxime (B34974) sodium provides relevant insights wiadlek.plresearchgate.netwhiterose.ac.ukmdpi.comthieme-connect.com. Techniques such as anti-solvent crystallization, often using solvents like ethanol (B145695) or acetone, are common for cephalosporins due to their heat sensitivity and weak solubility temperature dependence wiadlek.pl. Continuous crystallization methods, such as those utilizing continuously stirred tank reactors (CSTRs) or membrane-assisted processes, are being explored to improve control over crystal size, yield, and purity compared to traditional batch methods wiadlek.plresearchgate.netwhiterose.ac.ukthieme-connect.com. Factors like anti-solvent flow rate and residence time in continuous crystallizers can significantly influence crystallization kinetics and product characteristics researchgate.netwhiterose.ac.ukthieme-connect.com.

Rational Design and Synthesis of Novel Ceftizoxime Derivatives

Rational design principles are applied to synthesize novel ceftizoxime derivatives with potentially improved properties, such as enhanced oral bioavailability or altered antimicrobial spectrum. Modifications are often focused on the aminothiazole-methoxyimino moiety at the C-7 position or the carboxyl group at the C-4 position of the cephem nucleus rjptonline.orgnih.gov.

Dipeptide Conjugates of Ceftizoxime: Synthesis, Characterization, and Antimicrobial Evaluation

Dipeptide conjugates of ceftizoxime have been synthesized to potentially improve oral absorption, which is typically poor for ceftizoxime due to its low lipophilicity rjptonline.orgresearchgate.netrjptonline.org. These derivatives are synthesized by linking a dipeptide moiety to the aminothiazole moiety of ceftizoxime via an amide bond rjptonline.orgresearchgate.netrjptonline.org.

Synthesis typically involves reacting BOC-protected dipeptides with ceftizoxime using methods like the modified mixed anhydride (B1165640) method rjptonline.org. Examples of dipeptides used include L-Tryptophan-L-valine, L-Tryptophan-L-alanine, L-Tryptophan-L-histidine, and L-Tryptophan-L-phenylalanine rjptonline.orgresearchgate.netrjptonline.org.

Characterization of these dipeptide conjugates is performed using spectral analysis techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy to confirm their chemical structures rjptonline.orgresearchgate.netrjptonline.org.

Preliminary antimicrobial evaluation of these dipeptide derivatives has shown promising results, with some derivatives exhibiting better activity compared to ceftizoxime against certain bacterial species like MRSA and E. coli researchgate.netrjptonline.org. Molecular docking studies on penicillin-binding proteins (PBPs) suggest that these derivatives may have higher affinity binding to target enzymes, potentially contributing to improved antimicrobial activities researchgate.netrjptonline.org. The presence of moieties like indole (B1671886) and imidazole (B134444) in some derivatives is thought to contribute to their affinity binding researchgate.netrjptonline.org.

Schiff Base Derivatives of Ceftizoxime Sodium: Preparation and Structural Confirmation

Schiff base derivatives of ceftizoxime sodium have been synthesized by modifying the primary amino group of the aminothiazole ring researchgate.netpharmainfo.inuobaghdad.edu.iq. This modification involves the condensation reaction between the aminothiazole ring of ceftizoxime and various aromatic aldehydes, forming an imino (C=N) bond researchgate.netpharmainfo.in.

The preparation of these Schiff bases typically involves reacting ceftizoxime sodium with different aromatic aldehydes in a solvent like methanol, often in the presence of a catalyst such as trimethylamine (B31210) (TEA) researchgate.netpharmainfo.in. The reaction mixture is usually refluxed to facilitate the condensation researchgate.netpharmainfo.in.

Structural confirmation of the synthesized Schiff base derivatives is achieved through spectral analysis, including FT-IR and ¹H-NMR spectroscopy, as well as elemental microanalysis (CHNS) researchgate.netpharmainfo.inuobaghdad.edu.iquobaghdad.edu.iq. FT-IR spectra typically show a characteristic stretching absorption band for the C=N imino group, while the absorption band corresponding to the primary amino group disappears pharmainfo.in.

Preliminary antimicrobial evaluation of these Schiff base derivatives has indicated that some compounds possess significant antibacterial activities, in some cases showing better activity compared to ceftizoxime sodium researchgate.netpharmainfo.inuobaghdad.edu.iq.

Exploration of Other Chemically Modified Analogs and Bioisosteres

The exploration of chemically modified analogs and bioisosteres of ceftizoxime sodium is a significant area within medicinal chemistry aimed at potentially improving its pharmacokinetic profile, enhancing its activity against resistant strains, or altering its metabolic fate. Bioisosterism involves the substitution of an atom or group of atoms with another that possesses similar physical and chemical properties, leading to broadly similar biological properties. This approach is widely used in drug design to optimize lead compounds. nih.govnih.gov

In the context of cephalosporins like ceftizoxime, chemical modifications can involve alterations to the C-3 position of the cephem core, the C-7 acyl side chain, or the syn-methoxyimino group. While ceftizoxime itself lacks a C-3 substituent, unlike cefotaxime which has an acetoxymethyl group at this position, wikipedia.org modifications at this site in other cephalosporins have been shown to influence pharmacokinetic properties and metabolic stability. Similarly, alterations to the C-7 side chain can impact the spectrum of activity and resistance to enzymatic degradation. The thiazole (B1198619) ring and the methoxyimino moiety are crucial for the activity of ceftizoxime, and bioisosteric replacements in these regions could be explored to modulate interactions with bacterial targets or improve cellular permeability.

Research into bioisosteres in other drug classes, including other antibiotics, demonstrates the potential for such modifications to enhance desired properties, reduce toxicity, or alter metabolism. nih.gov For instance, amide isosteres have been explored in medicinal chemistry to improve metabolic stability against enzymatic cleavage. wikipedia.org Applying these principles to the ceftizoxime structure could involve investigating isosteric replacements for the amide bond linking the acyl side chain to the cephem core, or exploring bioisosteres for the thiazole or oxime functionalities. Although specific detailed research findings on synthesized ceftizoxime bioisosteres were not extensively detailed in the search results, the general principles of bioisosterism provide a theoretical basis for such exploratory chemical modifications aimed at developing improved cephalosporin derivatives.

Impurity Profiling and Comprehensive Quality Control in Ceftizoxime Sodium Synthesis

Comprehensive impurity profiling and stringent quality control are paramount in the synthesis and production of ceftizoxime sodium to ensure its purity, potency, and safety. Impurities in pharmaceutical compounds can arise from various sources, including the synthesis process of the raw material, subsequent manufacturing steps, subpackaging, transportation, and storage. wikipedia.orgwikipedia.org These impurities can include process-related byproducts, degradation products, and isomers. wikipedia.orgwikipedia.org

Studies investigating the impurity profile of ceftizoxime sodium for injection have identified several types of impurities. wikipedia.orgmassbank.eu These include ceftizoxime isomers (such as the E-isomer), ring-opening products of the β-lactam core, and dimers. wikipedia.org Specific process-related impurities detected during the synthesis of ceftizoxime sodium have been identified and characterized. massbank.eu Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are crucial for the identification, structural elucidation, and quantitative determination of these impurities. wikipedia.orgwikipedia.orgmassbank.eumims.com

Detailed research findings have characterized specific impurities found in ceftizoxime sodium. For example, one study identified and structurally elucidated eight process-related impurities using spectral data. massbank.eu These impurities included the 7-amino-3-cephem-4-carboxylic acid core structure (Impurity I), oxidized and reduced forms of the ceftizoxime structure (Impurities II and III), the E-isomer of ceftizoxime (Impurity IV), dimeric forms (Impurities V and VI), and synthesis-related byproducts like 2-mercaptobenzothiazole (B37678) (Impurity VII) and its derivative (Impurity VIII). massbank.eu

Controlling these impurities requires careful monitoring of key technology indicators and environmental conditions throughout the synthesis and handling processes. wikipedia.org The development of sensitive and specific analytical methods, such as UPLC-MS, allows for the detection and quantification of impurities at low levels, which is essential for meeting regulatory standards and ensuring the quality of the final product. wikipedia.orgwikipedia.org

Here is a summary of some identified impurities:

| Impurity Number (as per Ref. massbank.eu) | Description / Chemical Name | Type | Origin |

| I | (6R,7R)-7-amino-3-cephem-4-carboxylic acid | Process-related | Synthesis of raw material |

| II | (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-1-oxo-4-carboxylic acid | Process-related / Oxidized | Synthesis/Degradation |

| III | (4RS,6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino) acetamido]-3,4-dihydro-3-cephem-4-carboxylic acid | Process-related / Reduced | Synthesis/Degradation |

| IV | (6R,7R)-7-[(E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acid | Isomer | Synthesis/Storage |

| V | (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-N-(3-cephem-4-carboxy-7-yl)-4-carboxamide | Dimer | Synthesis/Degradation |

| VI | (6R,7R)-7-[(Z)-2-[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylamino]thiazol-4-yl]-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid | Dimer / Process-related | Synthesis/Degradation |

| VII | 2-mercaptobenzothiazole | Process-related | Synthesis of raw material |

| VIII | 2-mercapto benzothiazolyl [(Z)-2-(2-amino-4-thiazolyl)-2-methoxyimino] acetate | Process-related | Synthesis of raw material |

Molecular Mechanism of Action and Cellular Targets of Ceftizoxime Sodium

Fundamental Mechanisms of Bacterial Cell Wall Synthesis Inhibition by Ceftizoxime (B193995) Sodium

Bacterial cell wall synthesis is a complex process involving several enzymatic steps. Ceftizoxime sodium specifically inhibits the final stage of this process: the transpeptidation reaction. nih.govdrugbank.comncats.io This reaction is responsible for cross-linking the peptidoglycan chains, a mesh-like polymer that forms the main structural component of the bacterial cell wall. patsnap.comtoku-e.comnih.gov By disrupting this cross-linking, ceftizoxime sodium weakens the cell wall, ultimately leading to cell lysis and death. patsnap.comtoku-e.comnih.gov

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

The cellular targets of ceftizoxime sodium are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comtoku-e.comdrugbank.com PBPs are enzymes involved in the synthesis and remodeling of the peptidoglycan layer. oup.com They possess transpeptidase, transglycosylase, and/or carboxypeptidase activity. oup.com Ceftizoxime sodium, like other beta-lactam antibiotics, inhibits PBPs by binding to their active site, which mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor. biorxiv.org This binding is typically covalent, forming a stable acyl-enzyme complex that inactivates the PBP. biorxiv.org

Quantitative Affinity Studies of Ceftizoxime Sodium for Specific PBP Subtypes

Studies have investigated the binding affinity of ceftizoxime sodium for different PBP subtypes in various bacterial species. For instance, ceftizoxime has shown high selective affinity for penicillin-binding protein 2 (PBP2) of Staphylococcus aureus. nih.govresearchgate.netasm.org Quantitative affinity assays, such as fluorographic competition assays using labeled penicillin, can determine the concentration of ceftizoxime required to inhibit the binding of the labeled probe to various PBPs. asm.org For example, in a susceptible strain of S. aureus, a low concentration of ceftizoxime inhibited the binding of radioactive penicillin to PBP2, while a significantly higher concentration was needed in a resistant mutant with decreased PBP2 affinity. asm.org Another study comparing ceftizoxime with its isomer, FR 14060, in Escherichia coli and Enterobacter cloacae found that concentrations of ceftizoxime below 1 µg/ml were required to reduce [14C]penicillin G binding by 50% for PBPs 1a and 1bs of E. cloacae, and below 3.2 µg/ml for PBPs 1a and 1bs of E. coli. researchgate.net

While specific IC50 or binding constant values for ceftizoxime sodium across a wide range of PBPs and bacterial species were not extensively detailed in the provided search results, the studies highlight that the affinity varies depending on the bacterial species and the specific PBP subtype. The decreased affinity of PBPs for ceftizoxime is a known mechanism of resistance in some strains. nih.govresearchgate.netasm.org

Conformational Changes and Allosteric Modulation in PBP-Ceftizoxime Complexes

Upon binding to the active site of a PBP, beta-lactam antibiotics like ceftizoxime induce conformational changes in the enzyme. biorxiv.orgosti.govresearchgate.net These changes are crucial for the formation of the stable acyl-enzyme complex. The binding of the beta-lactam ring to the active-site serine residue leads to the opening of the ring and the formation of a covalent bond. biorxiv.org This acylation can cause rearrangements in the protein structure, particularly around the catalytic cleft. osti.gov

While the provided results discuss conformational changes in other PBP-beta-lactam complexes (e.g., ceftaroline (B109729) with PBP2a, cefuroxime (B34974) with PBP2x), direct detailed information on the specific conformational changes induced by ceftizoxime sodium binding to various PBPs was limited. However, the general principle of beta-lactam binding causing conformational changes in PBPs is well-established. biorxiv.orgosti.govresearchgate.net Allosteric modulation of PBPs has also been observed, where binding of a molecule at a site distinct from the active site influences the enzyme's activity or its interaction with other ligands. researchgate.netconicet.gov.arresearchgate.netasm.org For example, in Staphylococcus aureus PBP2a, the binding of peptidoglycan precursors or certain antibiotics like ceftaroline to an allosteric site can induce conformational changes that open the active site, facilitating the binding of beta-lactams. researchgate.netconicet.gov.arresearchgate.netasm.org While the provided searches did not specifically detail allosteric modulation directly involving ceftizoxime, the concept of allostery is relevant to PBP function and resistance mechanisms.

Elucidation of Peptidoglycan Cross-Linking Disruption by Ceftizoxime Sodium

Ceftizoxime sodium disrupts peptidoglycan cross-linking by inhibiting the transpeptidase activity of PBPs. patsnap.comtoku-e.comnih.gov Transpeptidases catalyze the formation of peptide cross-links between adjacent peptidoglycan strands, a process essential for the structural integrity of the bacterial cell wall. toku-e.comoup.com By acylating the active site of PBPs, ceftizoxime prevents these enzymes from catalyzing the transpeptidation reaction. biorxiv.org This inhibition leads to the accumulation of uncross-linked peptidoglycan strands, resulting in a weakened and unstable cell wall. nih.govresearchgate.net Research has shown that in ceftizoxime-resistant S. aureus mutants with decreased PBP2 affinity, there is a reduction in the proportion of highly cross-linked muropeptides in the peptidoglycan. nih.govresearchgate.netasm.org This finding directly supports the role of ceftizoxime in disrupting peptidoglycan cross-linking via PBP inhibition.

Interplay with Bacterial Autolytic Enzymes in Cell Lysis Induction

The disruption of cell wall synthesis by beta-lactam antibiotics like ceftizoxime sodium can trigger the activity of bacterial autolytic enzymes, also known as autolysins. nih.govdrugbank.comncats.io Autolysins are enzymes that normally function in cell wall remodeling and division. researchgate.net When the synthesis of new, properly cross-linked peptidoglycan is inhibited, the continued activity of autolysins can lead to the degradation of the existing cell wall, contributing to cell lysis and death. toku-e.comnih.govdrugbank.comncats.io It has been suggested that ceftizoxime might interfere with naturally occurring autolysin inhibitors, further promoting autolytic degradation of the cell wall. nih.govdrugbank.comncats.ioaksci.comdrugbank.com Studies investigating the susceptibility of bacterial cell walls to degradation by autolytic enzymes in the presence of beta-lactams, including ceftizoxime, have provided insights into this interplay. researchgate.net

Computational Approaches for Ceftizoxime-PBP Interaction Analysis

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to study the interactions between antibiotics and their bacterial targets like PBPs. biorxiv.orgrjptonline.orgresearchgate.netnih.govrjb.roresearchgate.netplos.orgmdpi.com These approaches can provide insights into the binding modes, affinities, and conformational changes involved in the interaction.

Molecular docking studies aim to predict the preferred binding orientation and affinity of a ligand (e.g., ceftizoxime) to a protein receptor (e.g., a PBP). rjptonline.orgresearchgate.netrjb.romdpi.com These studies can help to understand the key amino acid residues involved in the interaction and to estimate binding scores, which can correlate with antimicrobial activity. rjptonline.orgresearchgate.netrjb.ro For example, molecular docking has been performed to study the interaction of ceftizoxime derivatives with PBPs from Staphylococcus aureus, Streptococcus pneumoniae, and E. coli, showing significant binding scores that may indicate antimicrobial activities. rjptonline.orgresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction, simulating the movement of atoms and molecules over time. biorxiv.orgnih.govresearchgate.netplos.orgmdpi.com MD simulations can reveal conformational changes in the PBP upon ceftizoxime binding, the stability of the complex, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govresearchgate.netplos.orgplos.org While specific MD simulations of ceftizoxime with various PBPs were not extensively detailed in the provided results, MD simulations have been used to study the interaction of other beta-lactams, such as cefuroxime, with PBPs to understand binding differences and resistance mechanisms. nih.govresearchgate.netplos.orgplos.org These computational techniques are valuable tools for complementing experimental studies and gaining a deeper understanding of the molecular basis of ceftizoxime activity and bacterial resistance. biorxiv.orgrjptonline.orgresearchgate.netnih.govrjb.roresearchgate.netplos.orgmdpi.com

Molecular Docking Simulations and Binding Energy Calculations

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand (such as ceftizoxime) to a receptor (such as a PBP) and to estimate the binding affinity between the two molecules. These simulations provide insights into the potential interactions, such as hydrogen bonds and Van der Waals forces, that stabilize the complex. nih.govijrps.com

Studies involving molecular docking of ceftizoxime and its derivatives with bacterial penicillin-binding proteins have been conducted to understand their binding mechanisms and predict their inhibitory activities. For instance, molecular docking of new dipeptide derivatives of ceftizoxime with PBPs from Methicillin-resistant Staphylococcus aureus (PBP2a), Streptococcus pneumoniae (PBP2X), and E. coli (PBP1b) has been performed. These studies aimed to assess the affinity of the synthesized derivatives for these target enzymes, often represented by scoring functions like PLP fitness. researchgate.netrjptonline.org Lower (more negative) docking scores generally indicate higher binding affinity and potentially better bioactivity. researchgate.net

Molecular docking has also been used to compare the binding energy of ceftizoxime with other substances, such as proteins like bovine serum albumin (BSA). One study calculated the lowest binding energy of ceftizoxime to BSA as -7.6 kcal/mol (-31.82 KJ/mol) using AutoDock Vina software. nih.gov This study also indicated that hydrogen bonding and Van der Waals forces were the major binding forces involved in the complexation of ceftizoxime with BSA. nih.gov

Molecular Dynamics Simulations of Ceftizoxime-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools that provide dynamic information about the interactions between a ligand and its target protein over time. Unlike static docking simulations, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event and the stability of the resulting complex. nih.govuu.nl

MD simulations can be used to evaluate the stability of the docked complexes, assess conformational changes, and analyze the nature and persistence of interactions like hydrogen bonds. uu.nl For example, MD simulations have been employed to study the stability of complexes formed between ceftizoxime derivatives and PBPs over simulation periods, such as 100 nanoseconds. researchgate.net These simulations can help validate the findings from molecular docking and provide further evidence regarding the potential efficacy of the compound or its derivatives. researchgate.netnih.gov

While direct MD simulation data specifically for ceftizoxime binding to PBPs was not extensively detailed in the provided search results, the application of MD simulations in studying the interaction of other cephalosporins, like ceftriaxone (B1232239) and cefixime, with protein targets such as GSK3β highlights the relevance of this technique in understanding the dynamic aspects of cephalosporin-protein interactions. researchgate.netmedchemexpress.com These studies evaluate the stability of complexes and the possibility of covalent bond formation. researchgate.netmedchemexpress.com

Investigations into Potential Interference with Autolysin Inhibitors in Bacterial Systems

Autolysins are bacterial cell wall-degrading enzymes that play a crucial role in cell wall remodeling during growth, division, and cell separation. nih.govnews-medical.netfrontiersin.orgmicrobiologyresearch.orgplos.org Their activity is tightly regulated, partly by endogenous autolysin inhibitors, to prevent uncontrolled cell lysis. nih.gov

Some research suggests that beta-lactam antibiotics, including cephalosporins like ceftizoxime, might interfere with these autolysin inhibitors. nih.govdrugbank.comncats.iodrugbank.comnafdac.gov.ngdmpharma.co.innafdac.gov.ng By inhibiting the synthesis of new peptidoglycan via PBP inactivation, beta-lactams can disrupt the balance between cell wall synthesis and degradation. This disruption, potentially coupled with interference with autolysin inhibitors, can lead to increased autolytic activity, contributing to cell lysis and the bactericidal effect. nih.govdrugbank.comncats.iodrugbank.com

The precise mechanisms by which ceftizoxime might interfere with autolysin inhibitors are not fully elucidated in the provided information. However, the concept suggests a potential synergistic effect where the primary inhibition of cell wall synthesis by PBP binding is enhanced by a secondary effect on the regulation of autolytic enzymes. nih.govdrugbank.comncats.iodrugbank.com

Molecular Basis for Broad-Spectrum Antimicrobial Efficacy of Ceftizoxime Sodium

Ceftizoxime sodium is characterized as a broad-spectrum antibiotic, effective against a wide range of both Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. nih.govmedchemexpress.compatsnap.comtoku-e.comdrugbank.com This broad efficacy is attributed to several molecular factors:

Stability Against Beta-Lactamases: A major mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. taylorandfrancis.comnih.gov Ceftizoxime is known for its excellent stability against a broad spectrum of beta-lactamases, including common plasmid and chromosomal types. nih.govtoku-e.comnih.govdrugbank.comncats.iomedkoo.com This resistance to enzymatic degradation allows ceftizoxime to remain active in the presence of these enzymes, which are produced by many resistant bacterial strains. toku-e.comncats.io Unlike some other third-generation cephalosporins, ceftizoxime lacks a C-3 side chain that can be a target for hydrolytic enzymes, contributing to its stability. medchemexpress.commedkoo.com

Penetration into Bacterial Cells: For an antibiotic to be effective, it must reach its target site within the bacterial cell. Ceftizoxime is able to penetrate the bacterial cell wall and membrane to access the PBPs located in the periplasmic space or inner membrane.

The combination of high affinity for essential PBPs, robust stability against a wide array of beta-lactamases, and effective penetration mechanisms underlies the broad-spectrum antimicrobial activity of ceftizoxime sodium against a diverse range of bacterial pathogens. nih.govmedchemexpress.compatsnap.comtoku-e.comdrugbank.comncats.io

Molecular Mechanisms of Bacterial Resistance to Ceftizoxime Sodium

Role of Beta-Lactamases in Modulating Ceftizoxime (B193995) Efficacy

Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic inactive. mdpi.commdpi.commdpi.com This enzymatic degradation is a primary mechanism of resistance to cephalosporins in many Gram-negative bacteria. taylorandfrancis.comfrontiersin.org

Enzymatic Stability of Ceftizoxime Sodium Against Diverse Beta-Lactamase Classes

Ceftizoxime sodium is characterized by its notable stability against hydrolysis by a broad spectrum of beta-lactamases. drugbank.comtoku-e.comoup.comncats.iopediatriconcall.comfengchengroup.comchemimpex.comnih.gov It is not appreciably destroyed by beta-lactamases produced by Staphylococcus aureus, Enterobacteriaceae, or Pseudomonas. nih.gov This stability extends to common plasmid and chromosomal beta-lactamases, including Richmond types II, III, TEM, and IV. toku-e.comncats.io This inherent resistance to enzymatic inactivation contributes to ceftizoxime's effectiveness against many beta-lactamase-producing organisms.

Comparative Analysis of Beta-Lactamase-Mediated Resistance in Cephalosporins

Third-generation cephalosporins, including ceftizoxime, generally exhibit enhanced stability against certain beta-lactamases compared to earlier generations. auctoresonline.org Studies have shown ceftizoxime to be more active against some beta-lactamase-producing Gram-negative organisms. For instance, ceftizoxime demonstrated greater activity than cefotaxime (B1668864) against Enterobacter cloacae and E. aerogenes. nih.gov It was also more active than cefoxitin (B1668866), cefotaxime, cefoperazone (B1668861), and carbenicillin (B1668345) against Proteus mirabilis and indole-positive Proteus. nih.gov Against multiresistant Serratia isolates, ceftizoxime inhibited a significantly higher percentage of isolates compared to cefotaxime. nih.gov

Penicillin-Binding Protein (PBP) Alterations as a Primary Resistance Determinant

Alterations in the structure or expression of PBPs represent another crucial mechanism of bacterial resistance to ceftizoxime sodium. taylorandfrancis.com These modifications can reduce the affinity of the antibiotic for its target proteins, thereby allowing bacteria to continue cell wall synthesis even in the presence of the drug. taylorandfrancis.comoup.commdpi.com

Genetic and Structural Characterization of PBP Mutations Conferring Ceftizoxime Resistance (e.g., PBP2 in Staphylococcus aureus)

In Staphylococcus aureus, resistance to beta-lactam antibiotics, including ceftizoxime, can be mediated by modifications in native PBPs or the acquisition of a new PBP, such as PBP2A. oup.commdpi.comnih.govasm.orgnih.govmdpi.com Ceftizoxime has a high selective affinity for PBP2 in S. aureus. nih.govasm.orgnih.govresearchgate.net Resistance to ceftizoxime in S. aureus has been linked to mutations in the pbpB gene, which encodes PBP2. nih.govnih.govresearchgate.netasm.org

A specific ceftizoxime-resistant mutant of S. aureus, designated ZOX3, was found to have an increased minimum inhibitory concentration (MIC) for ceftizoxime and a decreased affinity of its PBP2 for the antibiotic. nih.govasm.orgnih.govresearchgate.netasm.org Genetic analysis of the pbpB gene in strain ZOX3 revealed a single nucleotide substitution (C-to-T) at nucleotide 1373. nih.govnih.govresearchgate.netasm.org This mutation results in the replacement of a proline residue with a leucine (B10760876) residue at amino acid position 458 within the transpeptidase domain of PBP2, located near the conserved SFN motif. nih.govnih.govresearchgate.netasm.orgresearchgate.net Experimental evidence, including allelic replacement and site-directed mutagenesis, confirmed that this specific point mutation was responsible for the observed drug-resistant phenotype, the decreased PBP2 affinity for ceftizoxime, and reduced cell wall cross-linking. nih.govnih.govresearchgate.netasm.org

Data Table 1: pbpB Mutation and Ceftizoxime MIC in S. aureus Strains

| S. aureus Strain | pbpB Gene Allele | PBP2 Amino Acid at Position 458 | Ceftizoxime MIC (µg/ml) | Source |

| 27s (Parental) | Wild-type | Proline | 0.8 | nih.govasm.org |

| ZOX3 (Resistant) | Mutated | Leucine | 6.0 | nih.govasm.org |

| Transformants | Wild-type | Proline | 0.8 | nih.govasm.org |

| Transformants | Mutated | Leucine | 6.0 | nih.govasm.org |

Structural alterations in PBPs can hinder antibiotic binding and acylation. nih.gov Mutations in PBP2, such as those observed in Neisseria gonorrhoeae, can reduce the affinity for cephalosporins and restrict conformational changes necessary for effective acylation. nih.govcore.ac.uk

Functional Consequences of PBP Alterations on Ceftizoxime Affinity and Cell Wall Integrity

Mutations in PBPs that reduce their affinity for ceftizoxime allow these enzymes to continue their essential function of peptidoglycan synthesis even in the presence of the antibiotic. oup.commdpi.com In the ceftizoxime-resistant S. aureus mutant ZOX3, the decreased affinity of the mutated PBP2 for ceftizoxime resulted in reduced peptidoglycan cross-linking. nih.govnih.govresearchgate.netasm.org This was evidenced by a reduced proportion of highly cross-linked muropeptides and a massive accumulation of muropeptide monomers in the cell wall of the mutant strain when the pbpD gene (encoding PBP4) was disrupted. nih.govnih.govresearchgate.netasm.org

Data Table 2: Peptidoglycan Composition in S. aureus Strains

| S. aureus Strain | Peptidoglycan Cross-linking | Muropeptide Monomers (with pbpD disruption) | Source |

| 27s (Parental) | High | Large decrease in highly cross-linked components | nih.govresearchgate.netasm.org |

| ZOX3 (Resistant) | Reduced | Massive accumulation | nih.govresearchgate.netasm.org |

The reduced affinity of altered PBPs for beta-lactams is often quantified by measuring the concentration of antibiotic required to inhibit 50% of the PBP molecules (IC50 or c50). oup.com A higher IC50 indicates lower affinity and contributes to resistance.

Collaborative Dynamics of Native and Acquired Transpeptidases in Antibiotic Resistance Phenotypes

Bacterial cell wall synthesis is a complex process involving the coordinated action of multiple PBPs, which function as transpeptidases and transglycosylases. mdpi.comfrontiersin.orgmdpi.com Resistance to beta-lactams can involve the interplay between native PBPs and acquired transpeptidases.

In S. aureus, the acquired PBP2A (encoded by the mecA gene) plays a crucial role in methicillin (B1676495) resistance by taking over the function of native PBPs that are inhibited by the antibiotic. mdpi.comasm.orgnih.govmdpi.commdpi.com While ceftizoxime primarily targets the native PBP2 in susceptible S. aureus strains, the presence of PBP2A can significantly impact resistance phenotypes. nih.govnih.govresearchgate.netasm.org Studies have shown that the introduction of the mecA gene, encoding PBP2A, had effects opposite to the disruption of pbpD (encoding PBP4) on ceftizoxime sensitivity in S. aureus. nih.govnih.govresearchgate.netasm.org This suggests a cooperative functioning between native S. aureus transpeptidases (PBP2 and PBP4) and the acquired PBP2A in cell wall biosynthesis and susceptibility to antimicrobial agents. nih.govnih.govresearchgate.netasm.org

The transglycosylase activity of native PBP2 in S. aureus appears to be essential for growth and cell wall biosynthesis, even in methicillin-resistant strains expressing PBP2A. nih.govasm.org This highlights the complex collaborative dynamics between different PBPs in maintaining cell wall integrity and contributing to resistance.

Bacterial Efflux Pump Systems and Ceftizoxime Sodium Transport Dynamics

Bacterial efflux pumps are active transport systems embedded in the bacterial membrane that expel a diverse range of substrates, including antibiotics, from the interior to the exterior of the cell acs.orgmdpi.comnih.gov. This process is a significant mechanism of acquired antibiotic resistance, contributing to multidrug resistance (MDR) phenotypes acs.orgmdpi.com. Efflux pumps utilize energy, often derived from ATP hydrolysis or electrochemical gradients like the proton motive force or sodium gradients, to translocate substrates acs.orgmdpi.com.

There are several superfamilies of bacterial efflux pumps, including the ATP-binding cassette (ABC) family, Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, Multidrug and Toxin Extrusion (MATE) family, and Resistance-Nodulation-Cell Division (RND) superfamily acs.orgmdpi.commdpi.commicropspbgmu.ru. In Gram-negative bacteria, RND pumps often form tripartite complexes spanning the inner membrane, periplasm, and outer membrane, effectively transporting substrates directly out of the cell acs.orgmdpi.comnih.govmdpi.commicropspbgmu.ru.

While the general mechanisms of efflux pumps are well-established, specific detailed research findings on the transport dynamics of ceftizoxime sodium by particular efflux pump systems are not extensively detailed in the provided search results. However, efflux activity is a known mechanism by which bacteria can decrease the intracellular concentration of antibiotics, thereby contributing to resistance nih.govmdpi.com. Overexpression or mutations in efflux pump genes can lead to increased efflux activity and consequently reduced susceptibility to antibiotics that are substrates for these pumps acs.orgmicropspbgmu.ru.

Phenotypic and Genotypic Characterization of Cross-Resistance and Co-Resistance Mechanisms

Antibiotic resistance can manifest through various mechanisms, including target mutations, enzymatic inactivation (like beta-lactamase production), reduced membrane permeability (e.g., loss of porins), and the activity of efflux pumps drugbank.comnih.govfrontiersin.org. Cross-resistance and co-resistance are two important phenomena contributing to multidrug resistance.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents, often those with similar structures or cellular targets frontiersin.orgresearchgate.net. For example, a multidrug efflux pump capable of transporting multiple types of antibiotics can lead to cross-resistance researchgate.net. Alterations in outer membrane porins, which are channels for the entry of hydrophilic antibiotics like beta-lactams into Gram-negative bacteria, can also result in cross-resistance to various beta-lactams nih.govasm.org.

Co-resistance, on the other hand, happens when multiple resistance genes, each conferring resistance to a different antimicrobial agent, are located together on the same mobile genetic element, such as a plasmid researchgate.net. This genetic linkage allows for the simultaneous transfer of resistance to multiple drugs when the mobile element is acquired by another bacterium researchgate.net.

Phenotypic characterization of resistance involves determining the susceptibility of bacterial isolates to different antibiotics through methods like disk diffusion or minimum inhibitory concentration (MIC) testing toku-e.comresearchgate.netasm.orgnih.gov. Isolates showing reduced susceptibility or resistance to ceftizoxime sodium, potentially alongside resistance to other antibiotics, can indicate the presence of resistance mechanisms. Studies have phenotypically characterized resistance patterns in various bacteria against ceftizoxime and other cephalosporins researchgate.netasm.orgfrontiersin.org. For instance, a study on Klebsiella pneumoniae isolates reported a 14% resistance rate to ceftizoxime among tested strains researchgate.net. Another study on Vibrio scophthalmi noted moderate resistance to ceftizoxime among isolates frontiersin.org.

Genotypic characterization involves identifying the specific genes or genetic mutations responsible for resistance nih.govresearchgate.netiranjournals.ir. This can include detecting genes encoding efflux pumps, beta-lactamases (although ceftizoxime is stable against many), or mutations in genes affecting porins or drug targets drugbank.comnih.govfrontiersin.orgresearchgate.net. While the provided searches highlight the importance of genotypic analysis in understanding resistance mechanisms, specific studies directly linking identified efflux pump genes or other resistance genes to reduced susceptibility specifically to ceftizoxime sodium were not prominently featured. However, the co-occurrence of resistance genes on mobile elements is a known driver of multidrug resistance, which can include resistance to cephalosporins like ceftizoxime if relevant genes are present researchgate.netiranjournals.irnih.gov.

Research findings often demonstrate the co-occurrence of resistance to multiple antibiotics in bacterial isolates. For example, studies have found multidrug resistance in Escherichia coli and Salmonella strains, where resistance to cephalosporins like cefotaxime and ceftriaxone (B1232239) was observed alongside resistance to other antibiotic classes, often linked to the presence of specific resistance genes on plasmids researchgate.netiranjournals.irnih.gov. This highlights how co-resistance mechanisms can contribute to reduced susceptibility to various antibiotics, potentially including ceftizoxime sodium in some contexts, depending on the specific genetic elements present in the bacterial strain.

Below is a table summarizing some phenotypic resistance data from the search results, illustrating resistance rates of certain bacteria to ceftizoxime and other antibiotics.

| Bacterial Species | Antibiotic | Resistance Rate (%) | Source [Index] |

| Klebsiella pneumoniae | Ceftizoxime | 14 | researchgate.net |

| Klebsiella pneumoniae | Cefotaxime | 33 | researchgate.net |

| Klebsiella pneumoniae | Ceftazidime | 28 | researchgate.net |

| Escherichia coli | Ampicillin | 91.2 | nih.gov |

| Escherichia coli | Cefuroxime (B34974) | 96.7 | nih.gov |

| Escherichia coli | Ceftriaxone | 20.9 | nih.gov |

| Vibrio scophthalmi | Cefradine | 75.76 | frontiersin.org |

| Vibrio scophthalmi | Cefalexin | 72.73 | frontiersin.org |

| Vibrio scophthalmi | Ceftizoxime | Moderate resistance | frontiersin.org |

This table illustrates varying levels of resistance to different cephalosporins and other antibiotics in different bacterial species, providing phenotypic evidence of resistance patterns that can be further investigated through genotypic analysis to understand underlying cross-resistance and co-resistance mechanisms.

In Vitro Antimicrobial Susceptibility and Resistance Research

Methodological Considerations for In Vitro Antimicrobial Susceptibility Testing of Ceftizoxime (B193995) Sodium

Standardized in vitro susceptibility testing methods are essential for accurately determining the activity of antimicrobial agents like ceftizoxime sodium against bacterial isolates. These methods provide quantitative estimates of bacterial susceptibility, primarily through the determination of Minimum Inhibitory Concentrations (MICs). wikidoc.orgnih.govoup.com

Standardization and Comparative Efficacy of Broth Microdilution Versus Agar (B569324) Dilution Techniques

Quantitative methods for determining antimicrobial MICs typically involve dilution techniques, such as broth or agar dilution. These standardized procedures utilize defined inoculum concentrations and standardized concentrations of the antimicrobial powder. wikidoc.orgnih.gov

The broth microdilution method is generally recommended for ceftizoxime due to the potential for wide variations in results obtained with the agar dilution method. wikidoc.org Both methods aim to determine the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth after incubation under defined conditions. nih.govubc.ca While the American CLSI generally permits the interchangeable use of broth and agar dilution for many bacteria and antibiotics, certain exceptions exist, and the choice of medium (Mueller-Hinton agar or broth, sometimes supplemented) is crucial and depends on the specific bacteria and antibiotic being tested. nih.govubc.ca

Quantitative Determination of Minimum Inhibitory Concentrations (MICs) and Bactericidal Concentrations

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism after overnight incubation under strictly controlled in vitro conditions. nih.govoup.com MICs are widely used in diagnostic laboratories to confirm resistance and, more frequently, as a research tool to evaluate the in vitro activity of new antimicrobials. nih.govoup.com

Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial that prevents the growth of an organism after subculture onto antibiotic-free media. oup.comsryahwapublications.com MBC determinations are performed less often than MICs and are primarily utilized for isolates from specific severe infections, such as endocarditis. oup.com Standardized methods exist for determining both MICs and MBCs, and strict adherence to these procedures is required for reliable results. oup.com

Time-Kill Kinetic Studies for Assessing Bactericidal Activity and Post-Antibiotic Effects

Time-kill kinetic studies are employed to assess the rate and extent of bacterial killing by an antimicrobial agent over time and to determine the post-antibiotic effect (PAE). asm.orgpnrjournal.com The PAE is the phenomenon where bacterial growth remains suppressed for a period after the antibiotic concentration falls below the MIC. asm.orgresearchgate.net

Beta-lactam antibiotics, including ceftizoxime, generally exhibit time-dependent killing, meaning their bactericidal efficacy is best correlated with the duration for which the drug concentration remains above the MIC (T>MIC). asm.orgnih.gov Studies have investigated the PAE of ceftizoxime against various bacteria, including anaerobic Gram-negative bacilli like Bacteroides fragilis and Bacteroides thetaiotaomicron. Against B. fragilis H931, ceftizoxime induced PAE values that increased with increasing concentrations relative to the MIC, ranging from 2 hours at 4xMIC to over 11 hours at 16xMIC. nih.gov

Comprehensive Spectrum of Activity of Ceftizoxime Sodium Against Diverse Microbial Isolates

Ceftizoxime sodium demonstrates a broad spectrum of activity against a wide range of clinically significant bacterial pathogens, encompassing both Gram-positive and Gram-negative species, as well as anaerobic microorganisms. toku-e.comdrugbank.comwikidoc.org

Susceptibility Profiling of Key Gram-Positive Bacterial Pathogens

Ceftizoxime has shown activity against many strains of aerobic Gram-positive microorganisms. These include Staphylococcus aureus (including penicillinase-producing strains), Staphylococcus epidermidis (including penicillinase-producing strains), Streptococcus agalactiae, Streptococcus pneumoniae, and Streptococcus pyogenes. wikidoc.org

However, it is important to note that methicillin-resistant staphylococci are resistant to cephalosporins, including ceftizoxime. wikidoc.org Additionally, ceftizoxime is typically inactive against most strains of Enterococcus faecalis. wikidoc.org Research findings indicate varying susceptibility levels among different Gram-positive species. For instance, studies have reported MIC values for S. aureus, S. pyogenes, and S. epidermidis clinical isolates. caymanchem.com

Table 1: Representative In Vitro Activity of Ceftizoxime Sodium Against Select Gram-Positive Bacteria (MICs in µg/mL)

| Bacterial Species | Representative MIC Range (µg/mL) |

| Staphylococcus aureus | 1.56 caymanchem.com |

| Staphylococcus epidermidis | 0.78 caymanchem.com |

| Streptococcus pyogenes | ≤0.025 caymanchem.com |

Note: These are representative values from specific studies and susceptibility can vary depending on the isolate and testing methodology.

Susceptibility Profiling of Key Gram-Negative Bacterial Pathogens

Ceftizoxime exhibits good in vitro activity against a wide array of aerobic Gram-negative microorganisms. toku-e.comdrugbank.comwikidoc.org Microorganisms against which ceftizoxime has been shown to be active include Enterobacter spp., Escherichia coli, Haemophilus influenzae (including ampicillin-resistant strains), Klebsiella pneumoniae, Morganella morganii, Neisseria gonorrhoeae, Proteus mirabilis, Proteus vulgaris, Providencia rettgeri, Pseudomonas aeruginosa, and Serratia marcescens. wikidoc.org

While most strains of Pseudomonas aeruginosa are considered moderately susceptible to ceftizoxime, higher levels achieved in urine may be relevant for treating urinary tract infections caused by this organism. wikidoc.org Studies have provided representative MIC values for several Gram-negative species, highlighting the potency of ceftizoxime against these pathogens. toku-e.comcaymanchem.com

Table 2: Representative In Vitro Activity of Ceftizoxime Sodium Against Select Gram-Negative Bacteria (MICs in µg/mL)

| Bacterial Species | Representative MIC Range (µg/mL) |

| Haemophilus spp. | 0.008 – 0.25 toku-e.com |

| Neisseria spp. | 0.004 – 0.015 toku-e.com |

| Escherichia coli | 0.1 caymanchem.com |

| Klebsiella pneumoniae | ≤0.025 caymanchem.com |

| Proteus mirabilis | ≤0.025 caymanchem.com |

Note: These are representative values from specific studies and susceptibility can vary depending on the isolate and testing methodology.

Ceftizoxime is also active against certain anaerobic microorganisms, including Bacteroides spp., Peptococcus spp., and Peptostreptococcus spp. wikidoc.org Studies have specifically evaluated the in vitro activity of ceftizoxime against clinically significant anaerobic bacteria. wikipedia.org

Evaluation of Ceftizoxime Sodium Activity Against Anaerobic Bacteria

Studies evaluating the in vitro activity of ceftizoxime sodium against anaerobic bacteria have demonstrated its effectiveness against a wide range of these microorganisms. drugbank.com The activity can be influenced by the susceptibility testing method used, with broth microdilution generally yielding minimal inhibitory concentration (MIC) values two- to fourfold lower than those obtained by agar dilution. nih.gov Broth microdilution testing has shown a closer correlation with clinical outcomes and is the recommended method by the National Committee for Clinical Laboratory Standards for testing ceftizoxime. nih.gov

Ceftizoxime has demonstrated activity comparable to or exceeding that of other cephalosporins and cephamycins, such as cefoxitin (B1668866), cefotetan (B131739), and cefotaxime (B1668864), against anaerobes, including the Bacteroides fragilis group. nih.gov Notably, ceftizoxime has shown good activity against B. fragilis group strains that are resistant to cefoxitin or cefotetan. nih.gov Time-kill kinetic studies have further indicated that the bactericidal activity of ceftizoxime is equivalent to or greater than that of cefoxitin or cefotetan against both cefoxitin-susceptible and cefoxitin-resistant strains of the B. fragilis group. nih.gov

Comparative studies using the agar dilution technique have shown ceftizoxime to be significantly more active than both cefoxitin and cefoperazone (B1668861) against a large collection of obligate anaerobes. nih.govresearchgate.net This enhanced activity was observed against both gram-positive and gram-negative anaerobes, particularly Lactobacillus and Bacteroides species. nih.govresearchgate.net

Experimental Induction and Characterization of Acquired Resistance to Ceftizoxime Sodium In Vitro

The development of resistance to cephalosporins, including ceftizoxime, can occur through various mechanisms, primarily beta-lactamase hydrolysis, altered PBPs, or reduced bacterial cell permeability. drugbank.comdrugbank.com While ceftizoxime is highly stable against many beta-lactamases drugbank.com, resistance can still emerge.

In vitro studies aimed at understanding the induction and characterization of acquired resistance typically involve exposing bacterial populations to increasing concentrations of the antibiotic over time. This process can select for resistant mutants. Research on other cephalosporins, such as cefotaxime, has shown that even sub-inhibitory concentrations can contribute to the development of resistance, and higher concentrations may further amplify this increase in MIC values. mdpi.com The emergence of resistance is often associated with the dissemination of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC-type beta-lactamases. mdpi.com

Experimental induction of resistance in vitro allows for the characterization of the mechanisms involved, such as the identification of specific beta-lactamase enzymes produced or alterations in the target PBPs. While specific detailed studies on the experimental induction of resistance solely focused on ceftizoxime sodium in vitro were not extensively detailed in the provided search results, the general principles of resistance development to cephalosporins apply. drugbank.commdpi.com

Synergistic Interactions of Ceftizoxime Sodium with Other Antimicrobial Agents in Co-Administration Studies

Investigating the synergistic interactions of ceftizoxime sodium with other antimicrobial agents is crucial for developing effective combination therapies, particularly against resistant strains. Synergy occurs when the combined effect of two or more antimicrobial agents is greater than the sum of their individual effects. mdpi.com

While direct studies specifically detailing synergistic interactions of ceftizoxime sodium with a wide range of other antimicrobials were not the primary focus of the search results, research on other third-generation cephalosporins like ceftriaxone (B1232239) provides relevant insights into potential synergistic partners and mechanisms. mdpi.comnih.govmdpi.comasm.org For example, studies have shown that ceftriaxone can exhibit synergistic activity with compounds like cinnamaldehyde (B126680) against multidrug-resistant Salmonella, potentially by affecting bacterial cell wall and membrane integrity and influencing resistance genes like mecA. mdpi.commdpi.com

Additionally, antimicrobial peptides have been investigated for their ability to synergize with cephalosporins. Novicidin, a cationic antimicrobial peptide, has demonstrated synergistic effects with ceftriaxone against antibiotic-resistant Gram-negative bacteria, including strains expressing New Delhi metallo-beta-lactamase-1. asm.org This synergy was observed through checkerboard assays and time-kill studies, suggesting that novicidin can rejuvenate the therapeutic potential of ceftriaxone against resistant strains. asm.org

Advanced Spectroscopic and Analytical Characterization of Ceftizoxime Sodium

Comprehensive Spectroscopic Elucidation of Ceftizoxime (B193995) Sodium Structure

Spectroscopic methods are fundamental in confirming the chemical structure of Ceftizoxime sodium and analyzing its functional groups. Techniques such as NMR, IR, and MS provide detailed information about the molecular composition and arrangement. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR) for Structural Confirmation

NMR spectroscopy, including both ¹H-NMR and ¹³C-NMR, is a powerful tool for the structural elucidation of Ceftizoxime sodium. researchgate.netnih.govconicet.gov.ar ¹H-NMR provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. A typical ¹H-NMR spectrum of Ceftizoxime sodium in heavy water (D₂O) exhibits characteristic signals that confirm its structure. For instance, signals are observed around δ 4.0 ppm (single signal A), δ 6.3 ppm (multiple signal B), and δ 7.0 ppm (single signal C). nihs.go.jp The ratio of the integrated intensities of these signals (A:B:C) is approximately 3:1:1, which is consistent with the expected number of protons in different environments within the molecule. nihs.go.jp ¹³C-NMR provides complementary information about the carbon skeleton of the molecule. Analysis of the chemical shifts and splitting patterns in both spectra allows for unambiguous confirmation of the Ceftizoxime sodium structure. researchgate.netnih.govconicet.gov.ar

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to identify the characteristic functional groups present in Ceftizoxime sodium. researchgate.netnih.govnih.govresearchgate.net By analyzing the absorption or transmission of infrared light at specific wavenumbers, the presence of key functional groups such as carbonyls (C=O), amine (N-H), and carbon-carbon double bonds (C=C) can be confirmed. rjptonline.orgasianpubs.org The infrared absorption spectrum of Ceftizoxime sodium, determined using methods like the potassium bromide disk method, is compared with reference spectra to ensure its identity and purity. fengchengroup.comnihs.go.jppmda.go.jpmhlw.go.jppmda.go.jp Characteristic absorption bands in the FT-IR spectrum, such as those in the region of 1800-1700 cm⁻¹ corresponding to carbonyl stretching vibrations, are indicative of the β-lactam ring and carboxylic acid functional groups present in cephalosporins. rjptonline.orgasianpubs.orgsapub.org

Mass Spectrometry (MS) for Molecular Weight Determination and Degradation Product Identification

Mass spectrometry (MS) is crucial for determining the molecular weight of Ceftizoxime sodium and for identifying potential degradation products and impurities. researchgate.netnih.govconicet.gov.ar MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the intact compound. For Ceftizoxime (the acid form), the molecular weight is 383.40 g/mol . nihs.go.jpnih.gov Ceftizoxime sodium has a molecular formula of C₁₃H₁₂N₅NaO₅S₂ and a molecular weight of 405.38. medchemexpress.comnih.govnih.gov Techniques like LC-MS and UPLC-MS are particularly valuable as they couple chromatographic separation with mass analysis, enabling the separation and identification of individual components in a mixture. researchgate.netnih.govmagtechjournal.comresearchgate.netnih.govoup.comiosrjournals.orgiosrphr.org MS can detect the molecular ions of the parent drug and provide fragmentation patterns (MS/MS or MSⁿ) that help in elucidating the structures of impurities and degradation products. researchgate.netconicet.gov.arresearchgate.netnih.gov Studies have utilized LC-MS to identify major degradation products of ceftizoxime, including isomers, ring-opening products, and dimers. researchgate.netmagtechjournal.com

High-Resolution Chromatographic Techniques for Purity Assessment and Impurity Analysis

Chromatographic techniques, especially high-resolution methods, are essential for assessing the purity of Ceftizoxime sodium and for the separation and quantification of impurities. researchgate.netnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the quantitative and qualitative analysis of Ceftizoxime sodium and its related substances. selleckchem.comresearchgate.netnih.govresearchgate.netgoogle.comsysrevpharm.orgsigmaaldrich.comscienceasia.orgresearchgate.netlcms.cz HPLC methods involve separating components of a sample based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netsysrevpharm.org Various HPLC methods have been developed for the determination of Ceftizoxime sodium, often employing reversed-phase columns (e.g., C18) and specific mobile phases (e.g., mixtures of buffer solutions and organic solvents like acetonitrile (B52724) or methanol) with UV detection at wavelengths such as 254 nm or 263 nm. nihs.go.jpresearchgate.netsysrevpharm.org These methods are used to determine the potency of Ceftizoxime sodium and to detect and quantify process-related impurities. researchgate.netnih.govnihs.go.jpresearchgate.net For instance, a gradient elution HPLC method using a C18 column with a mobile phase gradient of potassium dihydrogen phosphate (B84403) solution and a mixture of methanol, acetonitrile, and water has been established for determining related substances in Ceftizoxime sodium. researchgate.net The linearity of such methods is typically demonstrated over a specific concentration range for ceftizoxime. researchgate.net HPLC is also used to confirm the retention times of impurities by co-injecting pure impurity standards with the sample. researchgate.netnih.gov

Ultra Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomic and Degradation Product Profiling

Ultra Liquid Chromatography-Mass Spectrometry (UPLC-MS), including UPLC-MS/MS, offers higher resolution, sensitivity, and speed compared to conventional HPLC-MS, making it particularly useful for complex mixture analysis, such as the profiling of degradation products and, in some contexts, metabolites. researchgate.netnih.govmagtechjournal.comresearchgate.netnih.govoup.comiosrjournals.org UPLC-MS methods for Ceftizoxime sodium often utilize smaller particle size columns and faster flow rates. nih.govoup.com The coupled MS detection allows for the identification of separated components based on their mass spectra. UPLC-MS/MS, with techniques like multiple reaction monitoring (MRM), provides enhanced selectivity and sensitivity for the quantification of specific compounds and the identification of unknowns. researchgate.netnih.govnih.govoup.com This technique has been applied to investigate the impurity profile of Ceftizoxime sodium for injection, identifying impurities such as isomers, ring-opening products, and dimers. magtechjournal.com UPLC-MS is a powerful tool for studying the degradation pathways of Ceftizoxime sodium under various conditions and for comprehensive impurity profiling. researchgate.netmagtechjournal.comresearchgate.net

Crystallographic Analysis of Ceftizoxime Sodium and its Crystalline Complexes (e.g., with PBPs)

Crystallographic analysis, particularly X-ray diffraction (XRD), is a fundamental technique for determining the solid-state structure of crystalline compounds like Ceftizoxime sodium. X-ray powder diffraction (XRPD) is commonly used to characterize the crystalline nature and identify specific crystal forms (polymorphs) of pharmaceutical substances. google.comnih.govgoogle.com

Ceftizoxime sodium exists as a crystalline powder. google.comgoogle.com Studies utilizing Cu-K alpha ray measurements have provided X-ray powder diffraction patterns for Ceftizoxime sodium, revealing characteristic peaks at specific 2θ angles. For a specific crystal form of Ceftizoxime sodium, characteristic peaks have been observed at 8.7°, 12.2°, 13.7°, 15.3°, 16.8°, 17.6°, 18.4°, 19.7°, 20.3°, 21.3°, 23.2°, and 24.8° in the XRPD pattern. google.com These diffraction patterns serve as fingerprints for identifying the specific crystalline form. The particle size distribution of crystalline Ceftizoxime sodium can also be characterized, with reported main particle sizes ranging from 220-280 µm and a distribution width of 120-390 µm for one preparation method. google.com

The interaction of Ceftizoxime sodium with penicillin-binding proteins (PBPs) is crucial to its mechanism of action, as it inhibits bacterial cell wall synthesis by inactivating these proteins. medchemexpress.comnih.gov While direct crystal structures of Ceftizoxime sodium complexed with PBPs were not explicitly found in the search results, studies on other cephalosporins, such as ceftriaxone (B1232239) and cefixime, in complex with PBPs provide insights into the nature of these interactions. researchgate.netnih.gov These studies show that cephalosporins covalently bind to the active site serine of PBPs, forming an acyl-enzyme complex. researchgate.netmdpi.com Crystallographic analysis of PBP-cephalosporin complexes reveals conformational changes in the PBP structure upon binding, including the formation of an oxyanion hole that stabilizes the reaction intermediate. researchgate.netnih.gov These structural studies on related cephalosporin-PBP complexes are vital for understanding the molecular basis of antibiotic activity and resistance mechanisms.

Advanced hyphenated analytical techniques for comprehensive characterization.

Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing comprehensive characterization of complex samples, including pharmaceutical compounds and their impurities. nih.govresearchgate.net For Ceftizoxime sodium, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are particularly valuable. nih.govresearchgate.netiosrphr.orgoup.comoup.comiosrjournals.orgnih.gov